molecular formula C14H20O5 B12283948 Methyl 3-O-benzyl-a-L-rhamnopyranoside

Methyl 3-O-benzyl-a-L-rhamnopyranoside

Cat. No.: B12283948
M. Wt: 268.30 g/mol
InChI Key: YKNDWBCLABIQAZ-UHFFFAOYSA-N
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Description

Methyl 3-O-benzyl-a-L-rhamnopyranoside is a compound derived from rhamnose, a naturally occurring sugar. It is known for its significant pharmacological properties, including antimicrobial and anti-inflammatory activities. This compound is widely used in the biomedical field, particularly in drug synthesis aimed at treating bacterial infections and inflammatory conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-O-benzyl-a-L-rhamnopyranoside typically involves the glycosidation of rhamnose derivatives. One common method includes the use of benzyl alcohol as a glycosyl donor in the presence of a catalyst such as silver carbonate . The reaction conditions often involve moderate temperatures and the use of protecting groups to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-O-benzyl-a-L-rhamnopyranoside undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts like silver carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl alcohol in the presence of silver carbonate.

Major Products Formed

The major products formed from these reactions include various benzylated derivatives and oxidized forms of the compound .

Scientific Research Applications

Methyl 3-O-benzyl-a-L-rhamnopyranoside has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.

    Biology: Employed in studies related to cell signaling and glycosylation processes.

    Medicine: Investigated for its antimicrobial and anti-inflammatory properties, making it a potential candidate for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various synthetic processes.

Mechanism of Action

The mechanism of action of Methyl 3-O-benzyl-a-L-rhamnopyranoside involves its interaction with microbial cell membranes, leading to disruption of cell wall synthesis and inhibition of bacterial growth . The compound targets specific enzymes involved in the biosynthesis of peptidoglycan, a critical component of bacterial cell walls .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl α-L-rhamnopyranoside
  • Methyl α-L-rhamnopyranoside
  • Kaempferol 3-O-[2’‘,3’‘- and 2’‘,4’'-Di-O-(E)-p-coumaroyl]-α-L-rhamnopyranosides

Uniqueness

Methyl 3-O-benzyl-a-L-rhamnopyranoside is unique due to its specific benzylation at the 3-O position, which imparts distinct pharmacological properties compared to other rhamnopyranosides . This structural modification enhances its antimicrobial and anti-inflammatory activities, making it a valuable compound in biomedical research.

Properties

IUPAC Name

2-methoxy-6-methyl-4-phenylmethoxyoxane-3,5-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O5/c1-9-11(15)13(12(16)14(17-2)19-9)18-8-10-6-4-3-5-7-10/h3-7,9,11-16H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNDWBCLABIQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC)O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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